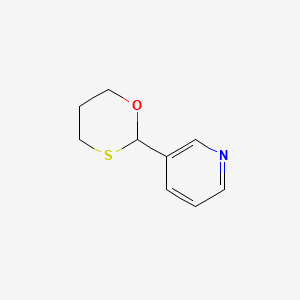
3-(1,3-oxathian-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Oxathian-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an oxathiane ring The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, while the oxathiane ring is a six-membered ring containing one oxygen and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-oxathian-2-yl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a pyridine derivative and a suitable oxathiane precursor in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Oxathian-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thioether.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(1,3-Oxathian-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-(1,3-oxathian-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Oxathian-2-yl)pyridinium bromide: A related compound with similar structural features.
Pyrazolopyridine: Another heterocyclic compound with a pyridine ring fused to a pyrazole ring.
Furopyridine: A compound with a pyridine ring fused to a furan ring.
Uniqueness
3-(1,3-Oxathian-2-yl)pyridine is unique due to the presence of both an oxathiane and a pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
3-(1,3-oxathian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NOS/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7,9H,2,5-6H2 |
Clé InChI |
IQVZEXVCOKLIID-UHFFFAOYSA-N |
SMILES canonique |
C1COC(SC1)C2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
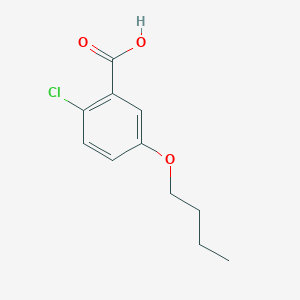
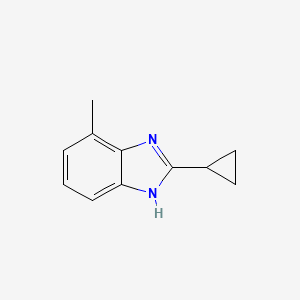
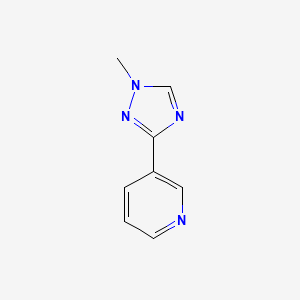
![Thieno[3,2-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8494041.png)
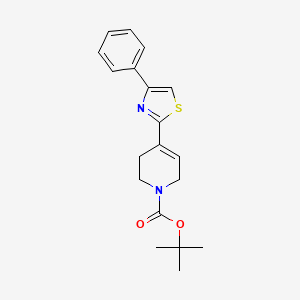
![2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid](/img/structure/B8494051.png)
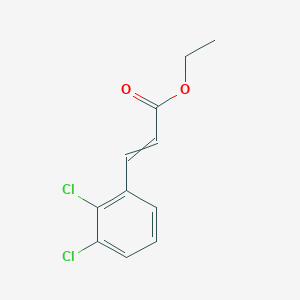
![tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate](/img/structure/B8494057.png)
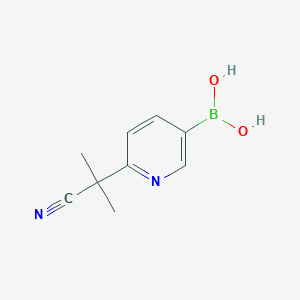
![(3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B8494063.png)
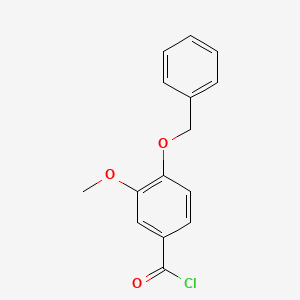
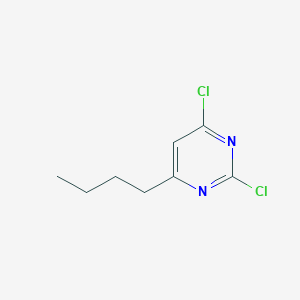
![4-bromo-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8494078.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)-](/img/structure/B8494095.png)
